![molecular formula C24H32O4 B14463973 (5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one CAS No. 72724-06-2](/img/structure/B14463973.png)
(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a hydroxydecanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups, followed by the introduction of the benzyloxy and methoxy groups through nucleophilic substitution reactions. The final step often includes the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium benzyloxide (NaOBn) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Wissenschaftliche Forschungsanwendungen
(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may interact with enzymes or receptors, altering their activity. The hydroxydecanone chain can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
- (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
Uniqueness
(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one is unique due to its specific combination of functional groups and stereochemistry
Eigenschaften
CAS-Nummer |
72724-06-2 |
|---|---|
Molekularformel |
C24H32O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(5R)-5-hydroxy-1-(3-methoxy-4-phenylmethoxyphenyl)decan-3-one |
InChI |
InChI=1S/C24H32O4/c1-3-4-6-11-21(25)17-22(26)14-12-19-13-15-23(24(16-19)27-2)28-18-20-9-7-5-8-10-20/h5,7-10,13,15-16,21,25H,3-4,6,11-12,14,17-18H2,1-2H3/t21-/m1/s1 |
InChI-Schlüssel |
PTWSCGSMXVXGRT-OAQYLSRUSA-N |
Isomerische SMILES |
CCCCC[C@H](CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O |
Kanonische SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



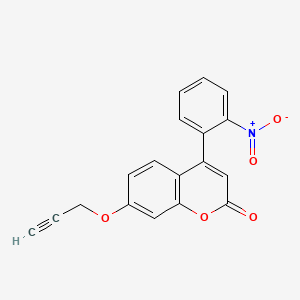
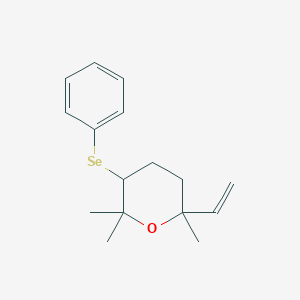
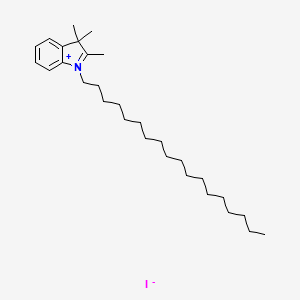
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
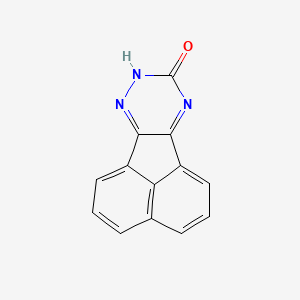
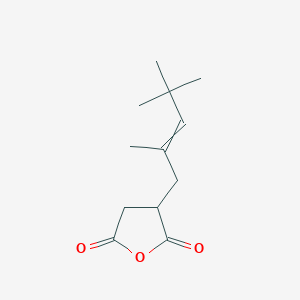
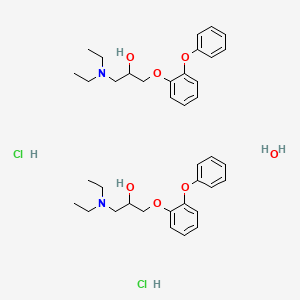
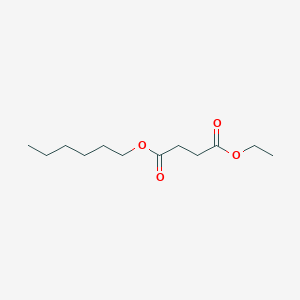
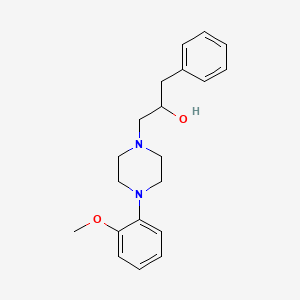
methanone](/img/structure/B14463961.png)

